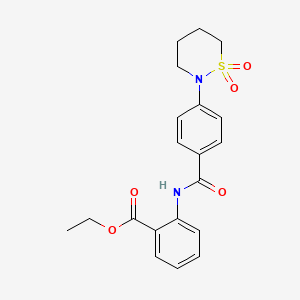

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate

Description

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is a synthetic organic compound featuring a benzamido core linked to a 1,2-thiazinan ring system with a sulfone (dioxido) group and an ethyl benzoate ester. The benzamido group bridges the aromatic and heterocyclic components, while the ethyl ester provides hydrolytic stability and modulates solubility.

Properties

IUPAC Name |

ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-27-20(24)17-7-3-4-8-18(17)21-19(23)15-9-11-16(12-10-15)22-13-5-6-14-28(22,25)26/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQKUGPYTFHGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate typically involves the reaction of ethyl benzoate with 4-(1,1-dioxothiazinan-2-yl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and result in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Ethyl 4-(dimethylamino)benzoate (): Contains a dimethylamino substituent and ethyl ester.

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (): Features a thiazole ring (five-membered) instead of thiazinan.

Ethyl-2-benzothiazolyl acetate derivatives (): Benzothiazole-based esters with varied reactivity.

Structural Differences:

Reactivity and Physicochemical Properties

Reactivity:

- In contrast, ethyl 4-(dimethylamino)benzoate’s electron-donating amine enhances resonance stabilization, increasing its reactivity in polymerization reactions (e.g., higher degree of conversion in resin cements) .

- Ester Hydrolysis : The ethyl ester in the target compound may hydrolyze more slowly than methyl or propyl esters due to steric hindrance, similar to trends observed in other benzoate derivatives .

Solubility and Polarity:

- The sulfone group in the thiazinan ring increases polarity, likely improving solubility in polar solvents (e.g., DMSO, methanol) compared to non-sulfonated thiazole derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid .

- Ethyl 4-(dimethylamino)benzoate exhibits moderate solubility in organic solvents, aided by the dimethylamino group’s basicity, a feature absent in the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity : The sulfone group in the target compound differentiates it from thiazole or amine-containing analogs, offering unique electronic profiles for tailored synthetic applications.

- Performance in Resins: While ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin conversion (), the target compound’s ester and sulfone groups may provide alternative stabilization mechanisms in polymer matrices.

- Synthetic Versatility : Similar to ethyl-2-benzothiazolyl acetate derivatives (), the target compound’s multifunctional structure could enable diverse transformations, such as hydrazide formation or cycloadditions.

Biological Activity

Ethyl 2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by a thiazine core with a dioxo group, which is known to enhance biological activity. The presence of the benzamide moiety contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Anti-inflammatory Activity

Research indicates that compounds containing the thiazine structure exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In a study evaluating thiazine derivatives, compounds demonstrated notable inhibition of inflammation in animal models, suggesting that this compound may also possess similar effects .

Antimicrobial Activity

The antimicrobial potential of thiazine derivatives has been extensively studied. This compound has been tested against various bacterial strains. Results indicate that it exhibits moderate to high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 100–400 µg/mL . This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer properties of thiazine derivatives are particularly promising. Studies have shown that similar compounds induce apoptosis in cancer cell lines through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways. For example, one study reported that thiazolidinone derivatives exhibited significant cytotoxicity against HeLa cells with IC50 values lower than those of standard chemotherapeutics like irinotecan . this compound's ability to inhibit tumor growth suggests it may be a valuable candidate for further development in cancer therapy.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice subjected to inflammatory stimuli, administration of this compound resulted in a significant reduction in paw edema compared to untreated controls. Histopathological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at concentrations as low as 200 µg/mL. This study highlighted its potential as an alternative treatment for antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.